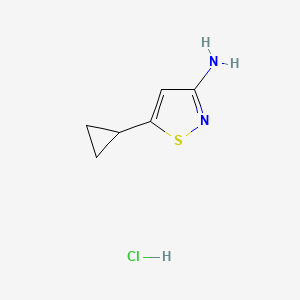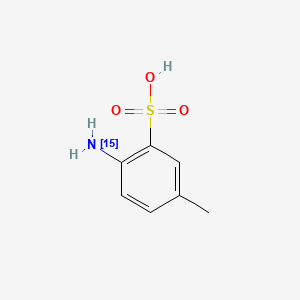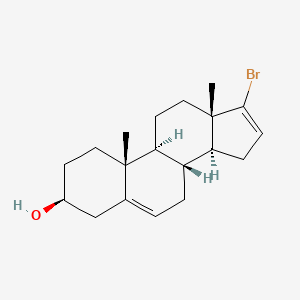
3-(1,3-Dioxolan-2-yl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxolan-2-yl)cyclobutan-1-one is an organic compound that features a cyclobutanone ring fused with a 1,3-dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)cyclobutan-1-one can be achieved through several methods. One common approach involves the reaction of an alkene with a carboxylic acid and a silyl enol ether in the presence of hypervalent iodine. This reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity. The specific conditions and catalysts used can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Dioxolan-2-yl)cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hypervalent iodine for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-(1,3-Dioxolan-2-yl)cyclobutan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism by which 3-(1,3-Dioxolan-2-yl)cyclobutan-1-one exerts its effects involves the interaction with specific molecular targets and pathways. The compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products through its unique structural properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(1,3-Dioxolan-2-yl)cyclobutan-1-one include:
- 1,3-Dioxolan-2-one
- 1,3-Dioxan-2-one
- 1,3-Dioxolane derivatives
Uniqueness
What sets this compound apart from these similar compounds is its fused ring structure, which imparts unique reactivity and stability. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
3-(1,3-dioxolan-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C7H10O3/c8-6-3-5(4-6)7-9-1-2-10-7/h5,7H,1-4H2 |
Clé InChI |
POXBTZPXOIPZEL-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2CC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1lambda6-Thieno[3,2-c]pyridine-1,1-dione](/img/structure/B15296427.png)

![4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B15296434.png)
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)



![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)
![3-Azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B15296461.png)


![3-[1-(Methoxycarbonyl)cyclopropyl]benzoicacid](/img/structure/B15296497.png)
![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)

